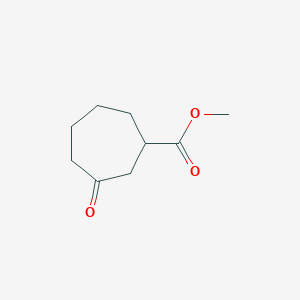

Methyl 3-oxocycloheptanecarboxylate

描述

Methyl 3-oxocycloheptanecarboxylate is a cyclic keto-ester characterized by a seven-membered cycloheptane ring substituted with a ketone (oxo) group at position 3 and a methoxycarbonyl (ester) group. Cyclic keto-esters like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and complex natural products .

属性

IUPAC Name |

methyl 3-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOYEWHQWMVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519657 | |

| Record name | Methyl 3-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37746-13-7 | |

| Record name | Methyl 3-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-oxocycloheptanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethyl carbonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. Catalysts and solvents are carefully chosen to ensure the reaction proceeds smoothly and the product is easily purified.

化学反应分析

Types of Reactions

Methyl 3-oxocycloheptanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Pharmaceutical Synthesis

Methyl 3-oxocycloheptanecarboxylate serves as a crucial intermediate in the development of several pharmaceutical compounds. It has been employed in the synthesis of novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for the treatment of sleep disorders .

Key Pharmaceutical Applications:

- Imidazobenzazepine Derivatives: Used to develop drugs targeting sleep disorders.

- Anti-inflammatory Agents: Potentially useful in creating compounds that exhibit anti-inflammatory properties.

- Antitumor Drugs: Its derivatives may contribute to the synthesis of drugs aimed at treating various cancers.

Organic Synthesis

The compound plays a vital role in organic synthesis, particularly in reactions that require a building block for more complex molecules. It has been utilized in enantioselective organocatalytic reactions, demonstrating good yields and selectivity when reacted with various nitroalkenes .

Examples of Reactions:

- Michael Addition Reactions: this compound has been involved in Michael addition reactions, where it acts as a nucleophile, contributing to the formation of complex stereochemical structures .

Case Study: Synthesis of Anti-depressants

Research indicates that derivatives formed from this compound can be precursors for anti-depressant medications. The γ-lactone intermediates produced through specific reactions have shown potential for further development into therapeutic agents for mood disorders .

Studies have demonstrated that certain derivatives exhibit notable biological activities, such as inhibition of melanin biosynthesis, suggesting potential applications in dermatological treatments for pigmentation disorders. Additionally, some derivatives have shown promise as anti-inflammatory agents, warranting further pharmacological exploration.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds Developed |

|---|---|---|

| Pharmaceutical Synthesis | Imidazobenzazepine derivatives | Dual H1/5-HT2A antagonists |

| Organic Synthesis | Building block for complex molecules | Anti-depressant precursors |

| Biological Activity | Melanin biosynthesis inhibition | Dermatological treatments |

| Anti-inflammatory | Development of anti-inflammatory agents | Novel therapeutic compounds |

作用机制

The mechanism of action of methyl 3-oxocycloheptanecarboxylate in chemical reactions involves the reactivity of its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the carbonyl carbon more electrophilic .

相似化合物的比较

Ring Size and Strain

- Methyl 3-Oxocyclopentanecarboxylate (C₇H₁₀O₃, CAS 32811-75-9):

This five-membered ring analog (cyclopentane) has a molecular weight of 142.15 g/mol and a boiling point of 105°C . Cyclopentane derivatives often exhibit higher ring strain compared to cycloheptane due to angle compression, which can influence reactivity and stability. - Ethyl 3-Oxocycloheptanecarboxylate (C₁₀H₁₆O₃, CAS 50559-00-7): The ethyl ester analog of the target compound has a molecular weight of 184.23 g/mol.

Key Insight : Cycloheptane’s lower ring strain may confer greater stability in synthetic applications compared to cyclopentane derivatives .

Position of the Oxo Group

- Methyl 2-Oxo-1-cycloheptanecarboxylate (CAS 52784-32-4): This positional isomer features the ketone group at position 2.

Key Insight : The 3-oxo substitution in Methyl 3-oxocycloheptanecarboxylate likely reduces steric hindrance between functional groups compared to 2-oxo isomers, favoring certain reaction pathways .

Ester Group Variations

- Ethyl vs. Methyl Esters :

Ethyl 3-oxocycloheptanecarboxylate (C₁₀H₁₆O₃) has a higher molecular weight (184.23 vs. ~170.2 g/mol for the methyl ester) and likely a higher boiling point due to increased van der Waals forces. Methyl esters are generally more volatile and less lipophilic than ethyl analogs .

Structural Isomerism and Branching

- Methyl 3-Cyclohexyl-3-Oxopropanoate (C₁₀H₁₆O₃, CAS 64670-15-1): This branched compound features a cyclohexyl group attached to the keto-ester chain. The linear structure contrasts with the cyclic framework of this compound, leading to differences in solubility and steric accessibility .

Physical Properties

The following table summarizes data for this compound and analogs:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound* | C₉H₁₄O₃ | Not provided | ~170.2 (calculated) | Not available | Organic solvents† |

| Methyl 3-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 32811-75-9 | 142.15 | 105 | Alcohol, ether |

| Ethyl 3-oxocycloheptanecarboxylate | C₁₀H₁₆O₃ | 50559-00-7 | 184.23 | Not available | Not available |

| Methyl 4-methyl-3-oxopentanoate | C₇H₁₂O₃ | 42558-54-3 | 144.17 | Not available | Not available |

*Calculated molecular weight based on formula. †Inferred from similar esters in .

生物活性

Methyl 3-oxocycloheptanecarboxylate (CAS Number: 32811-75-9) is a compound of significant interest in various fields, including organic synthesis, medicinal chemistry, and biological research. This article provides an overview of its biological activity, mechanisms of action, and applications based on recent studies and findings.

This compound is characterized by its unique structure, which includes a cycloheptane ring with a ketone and ester functional group. This positioning influences its reactivity and biological interactions.

Major Synthetic Routes

- Photochemical Chlorocarbonylation : This method involves irradiating a mixture of cycloheptanone and oxalyl chloride, followed by esterification with methanol. This route has demonstrated regioselectivity favoring β-substituted products.

- Asymmetric Synthesis : this compound can serve as a chiral building block in the synthesis of optically active compounds, aiding in the development of pharmaceuticals with specific stereochemical properties .

Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

Enzyme Interactions

- Ester Hydrolysis : The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond. This reaction produces 3-oxocycloheptanecarboxylic acid, which may influence metabolic pathways.

- Inhibition Studies : Preliminary studies suggest potential inhibitory effects on certain enzymes, although detailed mechanisms remain to be fully elucidated.

Pharmacological Applications

- Drug Development : The compound is being explored for its potential in drug discovery, particularly as a precursor for synthesizing bioactive molecules that may have therapeutic applications .

- Toxicity Assessments : Initial toxicity studies indicate that this compound does not exhibit significant mutagenic properties in standard assays like the Ames test, suggesting a favorable safety profile for further biological exploration .

Study on Biological Activity

A recent study evaluated the larvicidal activity of derivatives related to this compound against Aedes aegypti, a vector for several viral diseases. The results indicated that certain structural modifications could enhance biological efficacy while maintaining low toxicity towards mammalian cells.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammalian Cells |

|---|---|---|---|

| This compound | TBD | TBD | Low at concentrations up to 5200 μM |

| Reference Compound (Temephos) | <10.94 | TBD | High toxicity |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Interaction with specific enzyme targets leading to altered metabolic pathways.

- Potential modulation of receptor activity due to its structural features that mimic natural substrates or inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。